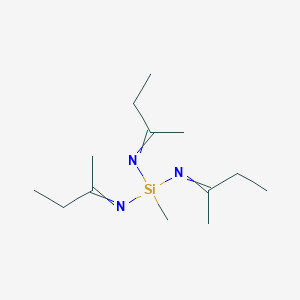
S-Metoprolol sorbate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-Metoprolol sorbate is a selective beta-1 adrenergic receptor blocker used primarily in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. It is the S-enantiomer of metoprolol, which means it is one of the two mirror-image forms of the compound. The S-enantiomer is often preferred due to its higher efficacy and lower side effect profile compared to the R-enantiomer .
准备方法
Synthetic Routes and Reaction Conditions
S-Metoprolol sorbate can be synthesized through a chemoenzymatic process. One common method involves the kinetic resolution of racemic metoprolol using Candida antarctica lipase B. This enzyme selectively reacts with one enantiomer, allowing for the isolation of the S-enantiomer with high enantiomeric excess .
Another method involves the preparation of (S)-5-hydroxymethyl-3-isopropyloxazolidin-2-one sulfonic acid ester, which is then reacted with 4-(2-methoxyethyl)phenol. The resulting intermediate is hydrolyzed to yield S-Metoprolol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemoenzymatic synthesis due to its efficiency and high yield. The process is optimized to ensure high enantiomeric purity and involves stringent control of reaction conditions such as temperature, pH, and enzyme concentration .
化学反应分析
Types of Reactions
S-Metoprolol sorbate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, particularly at the secondary alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride can be used as a reducing agent.
Substitution: Nucleophiles such as sodium methoxide can be used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized metabolites, which are often less active than the parent compound .
科学研究应用
S-Metoprolol sorbate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of enantioselective synthesis and chiral resolution.
Biology: It is used to study the effects of beta-blockers on cellular signaling pathways.
Medicine: It is extensively researched for its therapeutic effects in cardiovascular diseases, including its role in reducing mortality after myocardial infarction.
Industry: It is used in the formulation of various pharmaceutical products
作用机制
S-Metoprolol sorbate exerts its effects by selectively binding to and antagonizing beta-1 adrenergic receptors in the heart. This inhibition decreases cardiac output by producing negative chronotropic (heart rate) and inotropic (force of contraction) effects. It does not significantly affect beta-2 receptors, which are found in the lungs and other tissues .
相似化合物的比较
Similar Compounds
Atenolol: Another beta-1 selective blocker, but with a longer half-life.
Bisoprolol: Similar in selectivity but has a higher affinity for beta-1 receptors.
Nebivolol: A beta-blocker with additional vasodilatory properties due to nitric oxide release
Uniqueness
S-Metoprolol sorbate is unique due to its high selectivity for beta-1 receptors and its favorable pharmacokinetic profile, which includes a relatively short half-life and rapid onset of action. This makes it particularly useful in acute settings where rapid control of heart rate and blood pressure is required .
属性
CAS 编号 |
111337-50-9 |
|---|---|
分子式 |
C21H33NO5 |
分子量 |
379.5 g/mol |
IUPAC 名称 |
(2E,4E)-hexa-2,4-dienoic acid;(2S)-1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C15H25NO3.C6H8O2/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;1-2-3-4-5-6(7)8/h4-7,12,14,16-17H,8-11H2,1-3H3;2-5H,1H3,(H,7,8)/b;3-2+,5-4+/t14-;/m0./s1 |
InChI 键 |
DDMRAMQZWNVBGH-OHPIFWSUSA-N |
手性 SMILES |
C/C=C/C=C/C(=O)O.CC(C)NC[C@@H](COC1=CC=C(C=C1)CCOC)O |
规范 SMILES |
CC=CC=CC(=O)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


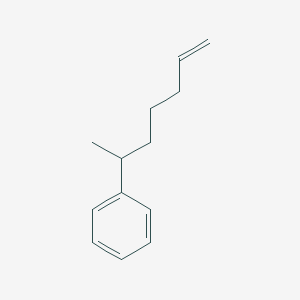
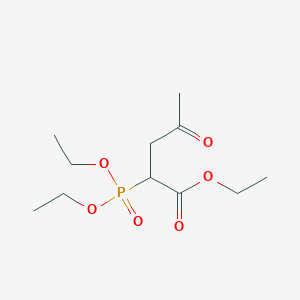
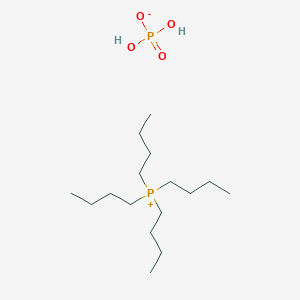
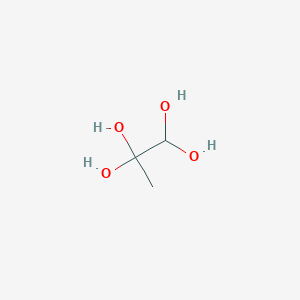
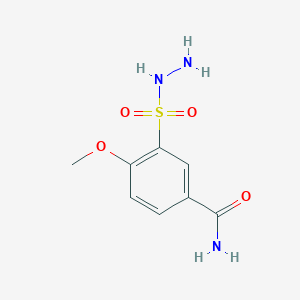
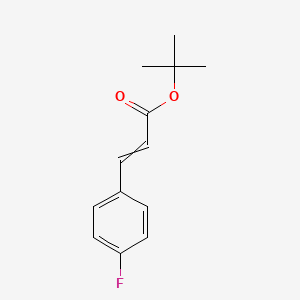
![(1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol](/img/structure/B14313368.png)
![4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide](/img/structure/B14313370.png)
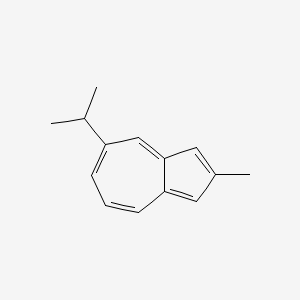
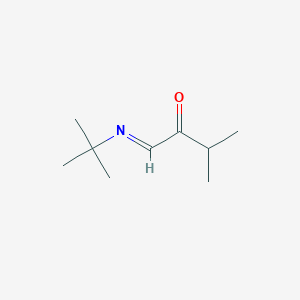
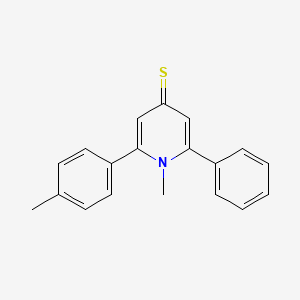

![2-[(3-Ethenylphenyl)methoxy]-N,N-dimethylethan-1-amine](/img/structure/B14313395.png)
